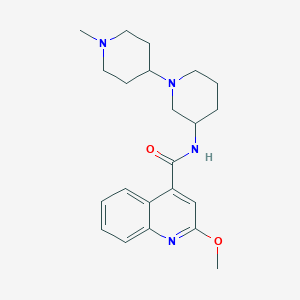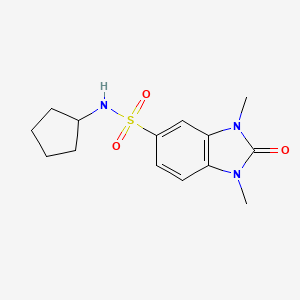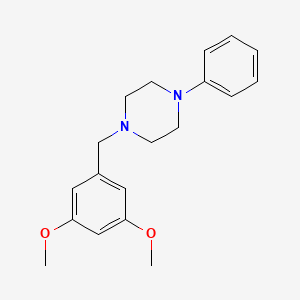
2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide, also known as MPQB or MPQ-OB, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of quinolinecarboxamides, which have been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on the anti-inflammatory properties of this compound. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of many genes involved in inflammation and cancer. This compound has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide. One area of research could focus on the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research could focus on the identification of new targets for this compound, which could lead to the development of new therapeutics for cancer and inflammatory diseases. Finally, more studies are needed to fully understand the long-term effects of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methyl-4-piperidone to form the amide. The final step involves the reaction of the amide with 4-chloroquinoline in the presence of a base to form this compound. The overall yield of this synthesis is approximately 30%.
Propriétés
IUPAC Name |
2-methoxy-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25-12-9-17(10-13-25)26-11-5-6-16(15-26)23-22(27)19-14-21(28-2)24-20-8-4-3-7-18(19)20/h3-4,7-8,14,16-17H,5-6,9-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCNNFNPFDBMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)



![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)